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For Researchers, Scientists, and Drug Development Professionals

Abstract
CP-46665 dihydrochloride, also known as CP-46,665-1, is a synthetic lipoidal amine with

demonstrated antineoplastic properties. Its primary mechanism of action involves the inhibition

of key intracellular signaling enzymes, positioning it as a molecule of interest in cancer

research. This technical guide provides a comprehensive overview of the chemical properties,

mechanism of action, biological activities, and relevant experimental protocols for CP-46665
dihydrochloride, tailored for a scientific audience.

Chemical and Physical Properties
CP-46665 dihydrochloride is a piperidine derivative with a lipophilic character conferred by its

two decyloxy side chains. This structure is crucial for its interaction with cellular membranes

and its subsequent biological activity.
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Property Value

IUPAC Name
4-(Aminomethyl)-1-[2,3-bis(decyloxy)propyl]-4-

phenylpiperidine dihydrochloride

Synonyms CP-46,665-1

Molecular Formula C₃₅H₆₆Cl₂N₂O₂

Molecular Weight 617.8 g/mol

CAS Number 72618-10-1

Mechanism of Action
CP-46665 exerts its biological effects primarily through the inhibition of specific protein kinases.

The core of its mechanism is the modulation of signaling pathways that are often dysregulated

in cancer cells.

Inhibition of Protein Kinase C (PKC)
CP-46665 is a potent inhibitor of the phospholipid/Ca²⁺-dependent protein kinase, commonly

known as Protein Kinase C (PKC).[1] PKC is a family of serine/threonine kinases that play a

critical role in various cellular processes, including proliferation, differentiation, and apoptosis.

The inhibition of PKC by CP-46665 is competitive with respect to the phospholipid cofactor

phosphatidylserine, but not with Ca²⁺.[1] This suggests that CP-46665 interferes with the

binding of essential lipid activators to the regulatory domain of PKC.

Target IC₅₀

Protein Kinase C (PKC) 10 µM[1]

Inhibition of Myosin Light Chain Kinase (MLCK)
In addition to PKC, CP-46665 also inhibits myosin light chain kinase (MLCK), a

Ca²⁺/calmodulin-dependent protein kinase.[1] MLCK is a key enzyme in the regulation of

smooth muscle contraction and has been implicated in cell motility and cytoskeletal
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rearrangement, processes that are vital for cancer cell invasion and metastasis. The specific

IC₅₀ for MLCK inhibition by CP-46665 is not well-documented in publicly available literature.

Specificity of Kinase Inhibition
CP-46665 demonstrates a degree of selectivity in its kinase inhibition profile. Notably, it does

not inhibit cyclic AMP-dependent protein kinase (PKA), indicating that it does not act as a

broad-spectrum kinase inhibitor.[1]

Biological Activities
The inhibitory effects of CP-46665 on PKC and MLCK translate into significant antineoplastic

activity against a range of cancer cells.

Cytotoxicity in Leukemia and Solid Tumors
CP-46665 has been shown to inhibit the in vitro incorporation of tritiated thymidine in blasts

from eight different human leukemias and cells from nine different human solid tumors.[2] This

inhibition of DNA synthesis is a strong indicator of cytostatic or cytotoxic activity. The cytotoxic

effects are dose- and time-dependent. For instance, the destruction of leukemic blasts is often

observed at concentrations of ≥ 5 µg/mL with an incubation period of ≥ 48 hours, or at ≥ 10

µg/mL for ≥ 24 hours.[2] Cells from solid tumors may require slightly higher concentrations and

longer incubation times for maximal effect.[2]

Cell Membrane Damage
The cytotoxic activity of CP-46665 is strongly correlated with damage to the cell membrane, as

assessed by trypan blue dye exclusion assays.[2] Scanning electron microscopy has revealed

a loss of cell surface features and severe destruction of the cell membrane in cells treated with

the compound.[2]

Inhibition of Protein Phosphorylation in HL-60 Cells
In human promyelocytic leukemia (HL-60) cells, CP-46665 inhibits the phosphorylation of

endogenous proteins by PKC.[1] This effect is observed both in the basal state and when PKC

is stimulated by activators such as 12-O-tetradecanoylphorbol-13-acetate (TPA).[1]
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Experimental Protocols
The following sections detail generalized protocols for assays relevant to the study of CP-

46665. These are intended as a guide and may require optimization for specific experimental

conditions.

Protein Kinase C (PKC) Inhibition Assay
This protocol is based on the measurement of the transfer of the γ-phosphate from [γ-³²P]ATP

to a specific PKC substrate.

Materials:

Purified PKC enzyme

PKC substrate peptide (e.g., Ac-MBP(4-14))

CP-46665 dihydrochloride (test inhibitor)

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)

Phosphatidylserine and Diacylglycerol vesicles

[γ-³²P]ATP

P81 phosphocellulose paper

Phosphoric acid (for washing)

Scintillation counter

Procedure:

Prepare a reaction mixture containing assay buffer, PKC substrate, and lipid vesicles.

Add varying concentrations of CP-46665 to the reaction mixture.

Initiate the reaction by adding purified PKC enzyme.
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Start the phosphorylation reaction by the addition of [γ-³²P]ATP.

Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).

Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose

paper.

Wash the P81 papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

Quantify the incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition for each concentration of CP-46665 and determine the

IC₅₀ value.

Myosin Light Chain Kinase (MLCK) Inhibition Assay
This protocol measures the phosphorylation of myosin light chain by MLCK.

Materials:

Purified MLCK enzyme

Myosin light chain (MLC) as substrate

Calmodulin

CP-46665 dihydrochloride

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM CaCl₂)

[γ-³²P]ATP

Trichloroacetic acid (TCA) or SDS-PAGE materials

Scintillation counter or autoradiography equipment

Procedure:

Prepare a reaction mixture containing assay buffer, MLC, and calmodulin.
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Add varying concentrations of CP-46665.

Pre-incubate the mixture to allow for inhibitor binding.

Initiate the reaction by adding purified MLCK enzyme and [γ-³²P]ATP.

Incubate at 30°C for a specified time.

Terminate the reaction by either precipitating the proteins with TCA or by adding SDS-PAGE

loading buffer.

If using TCA precipitation, filter the precipitate and measure radioactivity.

If using SDS-PAGE, separate the proteins, and visualize the phosphorylated MLC by

autoradiography or quantify the radioactivity in the corresponding band.

Calculate the percentage of inhibition and determine the IC₅₀ value.

Cell Viability Assay (MTT Assay)
This colorimetric assay is a common method to assess the cytotoxic effects of a compound on

cultured cells.

Materials:

Cancer cell line of interest (e.g., HL-60)

Complete cell culture medium

CP-46665 dihydrochloride

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO or acidified isopropanol)

96-well microplates

Microplate reader
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Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with a range of concentrations of CP-46665 and a vehicle control.

Incubate for the desired time period (e.g., 24, 48, 72 hours).

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of

formazan crystals by metabolically active cells.

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate

reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀

value.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by CP-46665 and a

general workflow for its evaluation.
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Caption: Simplified Protein Kinase C (PKC) signaling pathway and the point of inhibition by CP-

46665.
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Caption: Myosin Light Chain Kinase (MLCK) activation pathway and the inhibitory action of CP-

46665.
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Caption: A general experimental workflow for the preclinical evaluation of CP-46665.

Synthesis
A detailed, step-by-step synthesis protocol for CP-46665 dihydrochloride is not readily

available in the public domain. However, based on its chemical structure, a plausible synthetic

route would involve the alkylation of a protected 4-aminomethyl-4-phenylpiperidine derivative

with a suitably activated 2,3-bis(decyloxy)propyl intermediate, followed by deprotection. The
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synthesis of the 4-aminomethyl-4-phenylpiperidine core can be achieved through various

established methods in heterocyclic chemistry.

Conclusion
CP-46665 dihydrochloride is a lipoidal amine with significant antineoplastic activity, primarily

driven by its inhibition of Protein Kinase C and Myosin Light Chain Kinase. Its ability to induce

cytotoxicity and membrane damage in a variety of cancer cells makes it a valuable tool for

cancer research and a potential lead compound for the development of novel anticancer

therapeutics. Further studies are warranted to fully elucidate its therapeutic potential, including

more detailed investigations into its pharmacokinetic and pharmacodynamic properties in vivo.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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